N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic compound that combines the structural features of indole and tetrazolopyridine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 5-methoxyindole derivative.
Attachment of the Ethyl Linker: The next step involves the alkylation of the indole derivative with an ethyl halide to introduce the ethyl linker.
Tetrazolopyridine Formation: The tetrazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and sodium azide under appropriate conditions.
Coupling Reaction: Finally, the indole derivative with the ethyl linker is coupled with the tetrazolopyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The indole and tetrazolopyridine rings can undergo electrophilic substitution reactions, particularly at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: Similar structure but lacks the tetrazolopyridine moiety.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxyindole structure but differs in the side chain and overall structure.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of the indole and tetrazolopyridine structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-14-3-4-15-12(10-14)6-8-22(15)9-7-18-17(24)13-2-5-16-19-20-21-23(16)11-13/h2-6,8,10-11H,7,9H2,1H3,(H,18,24) |
InChI Key |
CFZWNRKSSUMKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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